molecular formula C22H19ClN6OS2 B2692105 2-((4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-(3-chlorobenzyl)thiazol-2-yl)acetamide CAS No. 780818-14-6

2-((4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-(3-chlorobenzyl)thiazol-2-yl)acetamide

Cat. No. B2692105
CAS RN: 780818-14-6
M. Wt: 483.01
InChI Key: FSXXAQUNIYLWJZ-UHFFFAOYSA-N
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Description

2-((4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-(3-chlorobenzyl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C22H19ClN6OS2 and its molecular weight is 483.01. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Research in heterocyclic chemistry often explores the synthesis of novel compounds for various applications, including pharmacological activities. The compound , belonging to the class of heterocyclic compounds, might be involved in studies aiming to synthesize new molecules with potential biological activities. For instance, studies have been conducted on the synthesis of innovative heterocycles incorporating a thiadiazole moiety for insecticidal assessment against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Antimicrobial and Antitumor Evaluation

Another significant area of research involves evaluating the antimicrobial and antitumor activities of synthesized compounds. New series of compounds, such as those containing the 1,2,4-triazole ring system, have been synthesized and screened for their in-vitro antibacterial, antifungal, and anti-tuberculosis activity (MahyavanshiJyotindra et al., 2011). This research direction underscores the therapeutic potential of heterocyclic compounds in addressing various diseases.

Antioxidant and Antitumor Activities

Compounds with a similar structural motif have been synthesized and evaluated for their antioxidant and antitumor activities. For example, certain N-substituted-2-amino-1,3,4-thiadiazoles were synthesized and showed promising results in cytotoxicity and antioxidant activities, highlighting their potential for therapeutic applications (Hamama et al., 2013).

Structure-Activity Relationships

Investigations into the structure-activity relationships of compounds can provide valuable insights into how structural modifications affect biological activity. Research in this area might explore various heterocycles to improve metabolic stability or other pharmacokinetic properties, aiming to identify more effective and safer therapeutic agents (Stec et al., 2011).

properties

IUPAC Name

N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN6OS2/c1-2-10-29-20(16-6-8-24-9-7-16)27-28-22(29)31-14-19(30)26-21-25-13-18(32-21)12-15-4-3-5-17(23)11-15/h2-9,11,13H,1,10,12,14H2,(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXXAQUNIYLWJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-(3-chlorobenzyl)thiazol-2-yl)acetamide

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